3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine
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Overview
Description
3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a chlorinated phenyl group and an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. This precursor is then subjected to nucleophilic substitution reactions to introduce the aziridine moiety. The final step involves the coupling of the aziridine-substituted phenyl group with the pyridine ring under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: The chlorinated phenyl group can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while substitution of the chlorine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorinated phenyl group can enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine: Unique due to its combination of aziridine and chlorinated phenyl groups.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but lacks the aziridine moiety, leading to different reactivity and applications.
5-Chloro-2-(chloromethyl)pyridine: Another similar compound with different substitution patterns on the pyridine ring.
Uniqueness
The presence of both aziridine and chlorinated phenyl groups provides a versatile platform for further functionalization and study .
Properties
IUPAC Name |
3-[5-chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-13(2)10-21-11-16(21)12-22-18-6-5-15(19)8-17(18)14-4-3-7-20-9-14/h3-9,13,16H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKQMQQRZAAOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=C(C=C(C=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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